Ampiroxicam
Overview
Description
Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) and a prodrug of piroxicam. It is primarily used for the relief of pain and inflammation in musculoskeletal disorders such as rheumatoid arthritis and osteoarthritis . Unlike piroxicam, this compound does not possess detectable prostaglandin synthesis inhibitory activity in vitro but has similar in vivo potency .
Mechanism of Action
Target of Action
Ampiroxicam, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever.
Mode of Action
This compound acts as a prodrug of piroxicam . It selectively inhibits the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . This inhibition is reversible and results in the peripheral inhibition of prostaglandin synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of prostaglandin synthesis . Prostaglandins are produced by the enzyme Cox-1, and this compound blocks this enzyme, disrupting the production of prostaglandins .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Piroxicam, the active metabolite of this compound, is measured in plasma to study the pharmacokinetics of this compound . The pharmacokinetic parameters, including AUC 0–216, AUC 0–∞, and Cmax, exhibited a dose-dependent increase .
Result of Action
The action of this compound results in the mitigation of fever, pain, and inflammation . By inhibiting the synthesis of prostaglandins, this compound reduces the symptoms associated with various conditions, including rheumatoid arthritis, osteoarthritis, lower back pain, shoulder periarthritis, and cervical-shoulder-wrist syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the mean residence time (MRT) in the multiple-dose group appeared to be influenced by body weight variations .
Biochemical Analysis
Biochemical Properties
Ampiroxicam plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX), which is crucial for the conversion of arachidonic acid to prostaglandins . Prostaglandins are lipid compounds that have diverse hormone-like effects, including the mediation of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, this compound interacts with proteins involved in the inflammatory response, such as leukocyte chemotaxis .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by inhibiting the production of prostaglandins, which are involved in cell signaling pathways related to inflammation and pain . This inhibition leads to a reduction in the inflammatory response and pain sensation. This compound also impacts gene expression by modulating the activity of genes involved in the inflammatory process . Furthermore, it affects cellular metabolism by altering the production of metabolites associated with inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to piroxicam, which then exerts its effects by inhibiting cyclooxygenase . This inhibition prevents the formation of prostaglandins from arachidonic acid, thereby reducing inflammation and pain . This compound binds to the active site of cyclooxygenase, blocking its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is crucial for the anti-inflammatory and analgesic effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and maintains its efficacy over extended periods . It undergoes degradation in the presence of certain environmental factors, such as light and heat . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating sustained anti-inflammatory and analgesic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At high doses, it can lead to toxic effects, including gastrointestinal irritation and renal toxicity . Threshold effects have been observed, where the efficacy of this compound plateaus at higher doses, indicating that increasing the dosage beyond a certain point does not enhance its therapeutic effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to piroxicam . This conversion is mediated by enzymes in the liver, where this compound is metabolized to its active form . Piroxicam then exerts its anti-inflammatory effects by inhibiting cyclooxygenase and reducing prostaglandin biosynthesis . The metabolic pathway of this compound also involves interactions with cofactors that facilitate its conversion and activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It is absorbed by the gastrointestinal tract and distributed to different tissues via the bloodstream . This compound binds to plasma proteins, which aids in its transport and distribution . The drug is also localized in inflamed tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with cyclooxygenase . This interaction occurs in the endoplasmic reticulum and other cellular compartments involved in prostaglandin synthesis . This compound does not undergo significant post-translational modifications that alter its localization . Its activity and function are primarily determined by its ability to inhibit cyclooxygenase within these subcellular compartments .
Preparation Methods
Ampiroxicam is synthesized through a series of chemical reactions. The synthetic route involves the formation of an ether carbonate prodrug of piroxicam. The preparation method includes the following steps :
Formation of the carbonate ester: Piroxicam is reacted with ethyl chloroformate in the presence of a base to form the carbonate ester.
Etherification: The carbonate ester is then reacted with an alcohol to form the final product, this compound.
Industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Ampiroxicam undergoes several types of chemical reactions, including:
Hydrolysis: In vivo, this compound is hydrolyzed to release the active drug, piroxicam.
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis and various alcohols for etherification. The major product formed from these reactions is piroxicam, the active form of the drug .
Scientific Research Applications
Ampiroxicam has several scientific research applications:
Chemistry: It is used as a model compound to study prodrug activation and drug delivery systems.
Biology: Research focuses on its anti-inflammatory properties and its effects on cellular pathways.
Industry: It is used in the formulation of pharmaceutical products aimed at treating inflammatory conditions.
Comparison with Similar Compounds
Ampiroxicam is unique among NSAIDs due to its prodrug nature. Similar compounds include:
Piroxicam: The active form of this compound, used directly as an NSAID.
Droxicam: Another prodrug of piroxicam, designed to reduce gastrointestinal irritation.
Pivoxicam: Similar to droxicam, it is also a prodrug of piroxicam.
This compound’s uniqueness lies in its ability to provide the therapeutic benefits of piroxicam while potentially reducing gastrointestinal side effects .
Properties
IUPAC Name |
ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl]oxy]ethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-4-28-20(25)30-13(2)29-18-14-9-5-6-10-15(14)31(26,27)23(3)17(18)19(24)22-16-11-7-8-12-21-16/h5-13H,4H2,1-3H3,(H,21,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNWBKACGXCGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046474 | |
Record name | Ampiroxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99464-64-9 | |
Record name | Ampiroxicam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99464-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ampiroxicam [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099464649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ampiroxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ampiroxicam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ampiroxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ampiroxicam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | AMPIROXICAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PV32JZB1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ampiroxicam exert its anti-inflammatory effect?
A1: this compound itself is inactive. It is hydrolyzed in the body to its active metabolite, piroxicam [, ]. Piroxicam functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which play a crucial role in inflammation. By inhibiting COX enzymes, piroxicam reduces prostaglandin synthesis, thereby alleviating inflammation [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C15H13N3O4S. It has a molecular weight of 327.35 g/mol [].
Q3: What spectroscopic data is available for characterizing this compound?
A3: Researchers use various spectroscopic techniques to characterize this compound. High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is frequently employed to determine the concentration of piroxicam, the active metabolite of this compound, in biological samples [, ]. Additional techniques like IR spectroscopy are valuable for structural elucidation, particularly when studying this compound complexes with metals like lanthanides [].
Q4: How is this compound absorbed and metabolized in the body?
A4: this compound is administered orally and is absorbed through the intestinal wall. During absorption, intestinal carboxyesterase enzymes hydrolyze this compound into its active form, piroxicam [, ]. This conversion is rapid and complete, making this compound essentially undetectable in the systemic circulation []. Piroxicam is then further metabolized, primarily in the liver, and excreted mainly through urine.
Q5: What is the half-life of this compound?
A5: this compound itself has a short half-life because it is rapidly converted to piroxicam. Piroxicam, the active metabolite, has a relatively long half-life of approximately 40 hours [, , ]. This long half-life allows for once-daily dosing of this compound in clinical settings.
Q6: Does the long-term administration of this compound lead to drug accumulation?
A6: Research suggests that with consistent once-daily dosing of this compound, piroxicam serum levels reach a steady state and are maintained within a specific range, not exhibiting significant accumulation even with prolonged treatment durations [].
Q7: What conditions is this compound used to treat?
A7: this compound is primarily indicated for its anti-inflammatory and analgesic effects in managing conditions like rheumatoid arthritis [, ]. It provides relief from symptoms such as pain and inflammation.
Q8: Has this compound shown efficacy in pre-emptive analgesia?
A8: Yes, studies indicate that pre-emptively administering this compound, such as before hand surgery, can effectively reduce postoperative pain and the need for additional analgesics [, ].
Q9: What are the potential side effects of this compound?
A9: Like other NSAIDs, this compound can cause gastrointestinal side effects such as dyspepsia, heartburn, nausea, and in some cases, ulcers [, ]. It may also increase the risk of gastrointestinal bleeding.
Q10: Can this compound cause photosensitivity?
A10: Yes, there are reported cases of photosensitivity associated with this compound use [, , , ]. This reaction typically manifests as exaggerated sunburn or skin rashes upon exposure to ultraviolet (UV) radiation, particularly UVA [, ].
Q11: Are there alternative medications to this compound?
A11: Yes, several other NSAIDs are available, each with its own pharmacological profile and potential side effects. The choice of NSAID depends on the specific clinical situation and patient factors.
Q12: What are some areas of ongoing research related to this compound?
A12: Research continues to explore the full potential of this compound and its derivatives. Some areas of interest include:
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